Rabeprazole Sulfone-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

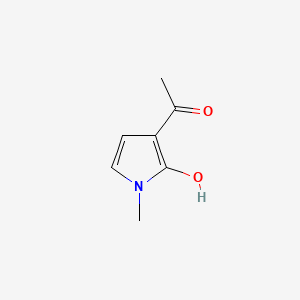

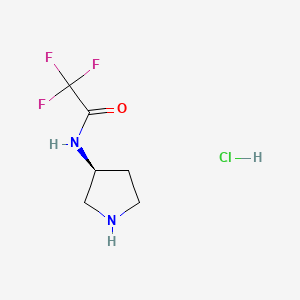

Rabeprazole Sulfone-d3 is a derivative of Rabeprazole . Rabeprazole is a proton pump inhibitor used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used only in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole may also be given with an antibiotic to prevent duodenal ulcer caused by infection with Helicobacter pylori (H. pylori) .

Molecular Structure Analysis

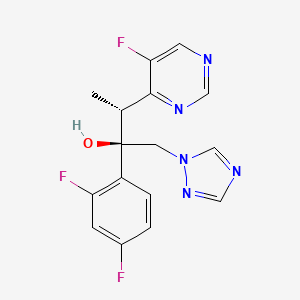

The molecular formula of this compound is C18H21N3O4S . The IUPAC name is 2- [ [4- (3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1 H -benzimidazole . The molecular weight is 375.4 g/mol .Physical And Chemical Properties Analysis

The molecular weight of this compound is 375.4 g/mol . The molecular formula is C18H21N3O4S . The IUPAC name is 2- [ [4- (3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1 H -benzimidazole .Aplicaciones Científicas De Investigación

Overview of Rabeprazole

Rabeprazole, a proton pump inhibitor (PPI), is widely utilized for managing conditions necessitating the reduction of gastric acid secretion, such as gastroesophageal reflux disease (GERD), duodenal and gastric ulcers, and Zollinger-Ellison syndrome. Its effectiveness is well-established in treating acid-related diseases, offering a cost-effective option with a consistent efficacy profile and minimal drug interaction potential due to its predominantly nonenzymatic metabolism (Baldwin & Keam, 2009).

Pharmacokinetics of Rabeprazole

Rabeprazole's pharmacokinetic attributes include a dose-linear maximum plasma concentration and area under the plasma concentration time curve, independent of the time to maximum plasma concentration and elimination half-life. Its extensive liver metabolism through the cytochrome P450 enzyme system and primary urinary excretion of metabolites, along with its non-accumulation with repeated dosing and unaffected bioavailability by food or antacids, underscore its pharmacological efficiency. Notably, rabeprazole's pharmacokinetic profile is distinct in elderly individuals and patients with chronic cirrhosis, although these alterations do not lead to clinically significant effects, indicating no requirement for dosage adjustment in these populations (Swan, Hoyumpa, & Merritt, 1999).

Comparative Efficacy and Safety

Rabeprazole demonstrates at least equal efficacy to omeprazole in treating GERD, with a favorable adverse event profile. Its tolerance in clinical trials, alongside the absence of required dose adjustments for specific populations such as the elderly or those with renal or mild-to-moderate hepatic disease, validates its use in acid-related diseases (Thjodleifsson & Cockburn, 1999).

Rabeprazole's Pharmacology

Rabeprazole distinguishes itself from other PPIs through more potent and rapid inhibition of H+,K+-ATPase and acid secretion, reflecting in its faster activation within the parietal cell canaliculus. This characteristic, alongside its notable efficacy in inhibiting gastric acid secretion and antibacterial activity against Helicobacter pylori, positions it as a clinically advantageous option for treating acid-related conditions (Williams & Pounder, 1999).

Therapeutic Efficacy in Acid-Related Diseases

A comprehensive review of rabeprazole's application in treating acid-related diseases highlights its capability to achieve optimal acid suppression from the first administration, maintaining this advantage across subsequent therapy days. Its unique metabolic pathway, predominantly through a non-enzymatic process, minimizes the influence of genetic polymorphisms on its pharmacokinetics and pharmacodynamics, further underlining its clinical efficacy across a spectrum of acid-dependent conditions (Pace, Pallotta, Casalini, & Porro, 2007).

Mecanismo De Acción

Target of Action

Rabeprazole Sulfone-d3, a deuterated form of Rabeprazole, primarily targets the gastric H+/K+ ATPase , also known as the proton pump . This enzyme is found in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .

Mode of Action

This compound, like other proton pump inhibitors, suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase . It is a prodrug that turns into its active sulphenamide form in the acidic environment of the parietal cells . This inhibition is dose-dependent and affects both basal and stimulated gastric acid secretion .

Biochemical Pathways

This compound affects the biochemical pathway of gastric acid production. By inhibiting the H+/K+ ATPase, it prevents the exchange of H+ ions with K+ ions, thereby reducing the acidity of the stomach’s contents . This action can lead to the healing of gastrointestinal ulcers and the alleviation of symptoms of gastroesophageal reflux disease (GERD) .

Pharmacokinetics

Rabeprazole is well absorbed within 1 hour of oral administration . Its absorption can be delayed up to 4 hours or longer by food . It is metabolized in the liver via CYP2C19 and CYP3A4 to inactive metabolites . About 90% of the drug is excreted in the urine, primarily as thioether carboxylic acid metabolites . The elimination half-life of Rabeprazole is approximately 1 to 2 hours .

Result of Action

The inhibition of gastric acid secretion by this compound leads to an increase in gastric pH, which can help heal gastrointestinal ulcers and treat symptoms of GERD . It can also be used to eradicate Helicobacter pylori and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound is influenced by the environment within the stomach. As a prodrug, it is activated in the acidic environment of the parietal cells . The formulation type and feeding status can affect its bioavailability and absorption . Furthermore, genetic polymorphisms in CYP2C19 can result in slower metabolism of the drug in some populations .

Direcciones Futuras

Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest-pain, and in the therapy of Barrett’s esophagus . Finally, rabeprazole achieves similar Helicobacter pylori eradication rates compared with omeprazole and lansoprazole when co-administrated with low or high doses of antibiotics (amoxicillin and clarithromycin) . In addition, low doses of rabeprazole (10 mg/bid) may be effective in eradicating the pathogen .

Propiedades

IUPAC Name |

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfonyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYNPBSPFHFPML-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)